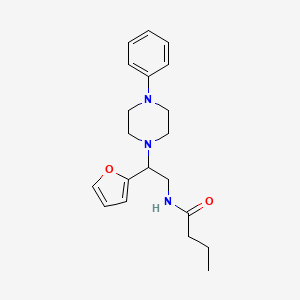

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

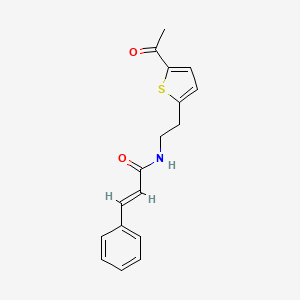

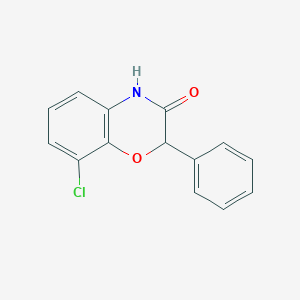

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one is a research chemical with the CAS No 924214-12-0. It has a molecular formula of C21H21N3O and a molecular weight of 331.4 g/mol . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one can be represented by the SMILES notation: C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen

Metal–Organic Complexes and Photocatalytic Properties

The construction of metal–organic complexes using ligands with naphthyl and pyridyl moieties, such as 2-naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one, has shown promise in the development of diverse metal–organic networks. These complexes demonstrate interesting fluorescence and photocatalytic properties, which can be tailored by varying the spacer length in bis-pyridyl-bis-amide ligands. For instance, hydrothermally synthesized complexes with 1,4-naphthalenedicarboxylic acid and different bis-pyridyl-bis-amide ligands exhibit varied topologies and functionalities, including potential applications in fluorescence and photocatalysis (Lin et al., 2015).

Chromatographic Applications and Derivatization

Compounds with a structure related to 2-naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one have been used as derivatization agents in chromatography. These agents facilitate the separation and detection of analytes by introducing chromophoric or fluorophoric groups, enhancing the analyte's detectability in liquid chromatography. The use of such derivatization agents has shown effectiveness in improving the sensitivity and selectivity of analytical methods, as demonstrated in studies involving iodide anion derivatization and caproic acid (Kou et al., 1995; Wu et al., 1997).

Antimicrobial and Anticonvulsant Activities

Research into the medicinal applications of naphthyl-piperazine derivatives has uncovered their potential as antimicrobial and anticonvulsant agents. For example, synthesis and characterization of mononuclear transition metal dithiocarbamate complexes with pendant 2-chloro-3-amino-1,4-naphthoquinone groups have demonstrated medium to strong fluorescence emission, electroactive properties, and notably, broad-spectrum antimicrobial activity, highlighting their potential as antibacterial agents (Verma & Singh, 2015). Similarly, derivatives synthesized for anticonvulsant activity evaluation have shown promising results in delaying strychnine-induced seizures, indicating their potential in developing new anticonvulsant medications (Ghareb et al., 2017).

Fluorescent Probes for Metal Ion Detection

The development of fluorescent “turn-on” probes based on naphthalimide derivatives, which share structural similarities with 2-naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one, for the detection of metal ions like Hg2+ in buffer solutions and living cells, represents another significant application. These probes operate via mechanisms that inhibit photo-induced electron transfer, offering a sensitive and selective method for monitoring metal ions in environmental and biological samples (Wang et al., 2019).

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(16-18-8-5-7-17-6-1-2-9-19(17)18)24-14-12-23(13-15-24)20-10-3-4-11-22-20/h1-11H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWBIGHJYAGZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

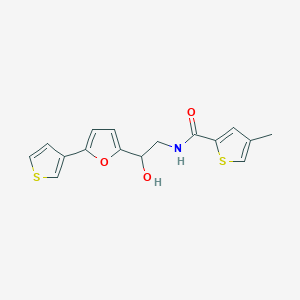

![N-(2-cyanoethyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2777192.png)

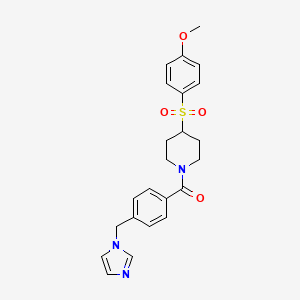

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)

![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)